molecular formula C11H15NO3S B14718933 Benzamide, N-isopropyl-p-(methylsulfonyl)- CAS No. 20884-77-9

Benzamide, N-isopropyl-p-(methylsulfonyl)-

Cat. No.: B14718933
CAS No.: 20884-77-9
M. Wt: 241.31 g/mol
InChI Key: CRGIDUSENXTYBZ-UHFFFAOYSA-N
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Description

Benzamide, N-isopropyl-p-(methylsulfonyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropyl group attached to the nitrogen atom and a methylsulfonyl group attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-isopropyl-p-(methylsulfonyl)- typically involves the reaction of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may be optimized for large-scale production by employing continuous flow reactors and advanced catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-isopropyl-p-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzamide, N-isopropyl-p-(methylsulfonyl)- involves its interaction with bacterial cell membranes. When combined with cell-penetrating peptides like octaarginine, the compound can create pores in bacterial cell membranes, leading to cell lysis and death. This combination exhibits faster killing kinetics and shows negligible haemolytic activity towards human red blood cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-isopropyl-p-(methylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with cell-penetrating peptides enhances its potential as an antimicrobial agent, distinguishing it from other benzamide derivatives .

Properties

CAS No.

20884-77-9

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-methylsulfonyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO3S/c1-8(2)12-11(13)9-4-6-10(7-5-9)16(3,14)15/h4-8H,1-3H3,(H,12,13)

InChI Key

CRGIDUSENXTYBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

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